molecular formula C11H14N2O4 B2677580 N-(3-methoxypropyl)-3-nitrobenzamide CAS No. 349091-55-0

N-(3-methoxypropyl)-3-nitrobenzamide

Cat. No.: B2677580
CAS No.: 349091-55-0
M. Wt: 238.243
InChI Key: VMDRPLGJTQBPSW-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3-nitrobenzamide: is a chemical compound with the molecular formula C11H15NO4. It is a derivative of benzamide, featuring a nitro group (-NO2) and a methoxypropyl group (-OCH2CH2CH3) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methoxypropylbenzamide. This involves treating the starting material with a nitrating agent, such as concentrated nitric acid (HNO3), under controlled temperature conditions to introduce the nitro group.

  • Amide Formation: The initial step involves the formation of 3-methoxypropylbenzamide through the reaction of 3-methoxypropylamine with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound involves large-scale nitration reactions, often carried out in continuous flow reactors to ensure consistent product quality and safety. The process is optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, converting the nitro group to a nitroso group (-NO) or further to an oxime group (-C=N-OH).

  • Reduction: The nitro group in the compound can be reduced to an amino group (-NH2), resulting in the formation of N-(3-methoxypropyl)-3-aminobenzamide.

  • Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide (NaOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and oximes.

  • Reduction Products: Aminobenzamide derivatives.

  • Substitution Products: Various alkylated benzamide derivatives.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: The compound is utilized in the production of coatings, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-Methoxypropyl)acrylamide: A structural analog with applications in polymer synthesis.

  • N-(Isobutoxymethyl)acrylamide: Another acrylamide derivative used in coatings and adhesives.

  • 4-Acryloylmorpholine: A compound used in the production of specialty polymers.

Uniqueness: N-(3-methoxypropyl)-3-nitrobenzamide is unique due to its combination of nitro and methoxypropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methoxypropyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-7-3-6-12-11(14)9-4-2-5-10(8-9)13(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDRPLGJTQBPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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